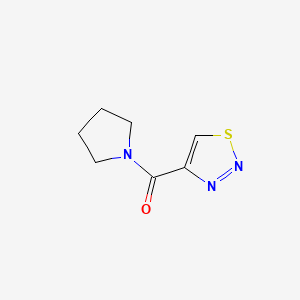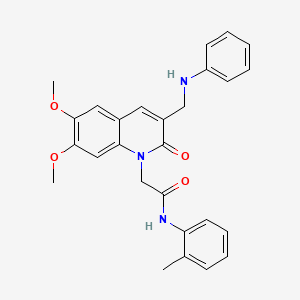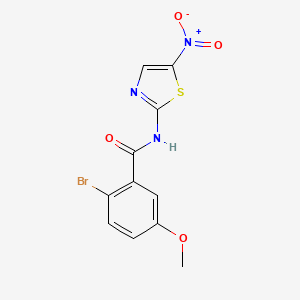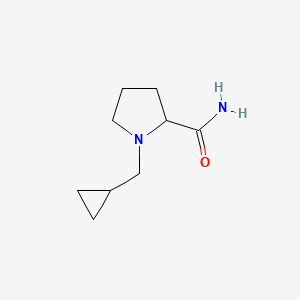![molecular formula C20H20N2O2S B2992268 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 544450-59-1](/img/structure/B2992268.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C10H13NO . It is also known by other names such as 2’,4’-Acetoxylidide, 2,4-Dimethylacetanilide, 2’,4’-Acetoxylidine, 2’,4’-Dimethylacetanilide, N-Acetyl-2,4-xylidine, Acetanilide, 2’,4’-dimethyl-, N- (2,4-Dimethylphenyl)acetamide, NSC 37567, and 2,4-DMA .
Synthesis Analysis
New 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of “N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide” can be viewed using Java or Javascript . The 13 C-NMR spectra of the thiazole derivatives displayed the fine conformity of their proposed molecular structure .Physical And Chemical Properties Analysis
The molecular weight of “N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide” is 163.2163 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Antimicrobial Activity
Thiazole derivatives have been studied for their potential as antimicrobial agents. They can act against a variety of bacterial and fungal species. The structure of thiazole allows it to interfere with the biosynthesis of bacterial lipids, which can inhibit the growth of pathogens . This makes it a valuable candidate for developing new antimicrobial drugs, especially in an era where antibiotic resistance is a growing concern.
Anticancer Properties
Some thiazole derivatives have shown promising results in anticancer research. They have been evaluated for their ability to inhibit the proliferation of cancer cells, such as human breast adenocarcinoma cell lines . The compound’s efficacy in this field could be attributed to its potential to interact with cancer cell receptors, disrupting their function and leading to cell death.
Drug Resistance Combatant
The compound’s derivatives have been explored for their role in combating drug resistance in both microbial infections and cancerous cells. By studying the pharmacological activities of these derivatives, researchers aim to develop molecules with novel modes of action that can overcome resistance mechanisms .
Molecular Modelling
Molecular modelling studies have been conducted to understand the binding mode of thiazole derivatives with various receptors. This is crucial for rational drug design, allowing scientists to predict how these compounds will interact with biological targets and modify them for enhanced activity .
Neuroprotective Effects
Thiazole compounds have been associated with neuroprotective effects. They have been evaluated for their potential to protect neuronal cells against damage, which could be beneficial in treating neurodegenerative diseases .
Antioxidant Properties
Research has also been conducted on the antioxidant properties of thiazole derivatives. Antioxidants are important for protecting cells from oxidative stress, which can lead to chronic diseases. Some thiazole compounds have shown potent antioxidant activity, which could be harnessed in various therapeutic applications .
特性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-4-9-17(14(2)10-13)18-12-25-20(21-18)22-19(23)11-15-5-7-16(24-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOIAGZFYIRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2992189.png)
![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)






![5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2992200.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992205.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2992206.png)